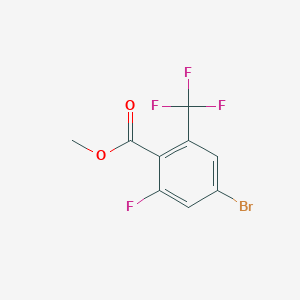

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Description

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a bromine atom at the para-position (C4), a fluorine atom at the ortho-position (C2), and a trifluoromethyl (-CF₃) group at the meta-position (C6) relative to the ester moiety. This compound is structurally tailored for applications in agrochemical and pharmaceutical research, where fluorinated substituents enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)7-5(9(12,13)14)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLLXERRZPMGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(Trimethylsilyl)Diazomethane-Mediated Methylation

The reaction of 4-bromo-2-fluorobenzoic acid with (trimethylsilyl)diazomethane (TMSD) in tetrahydrofuran (THF)/methanol at 0–20°C achieves quantitative yield of the methyl ester. This method avoids acidic conditions that could hydrolyze sensitive functional groups. The protocol involves:

-

Dissolving the benzoic acid in THF/methanol (4:1 v/v) at 0°C.

-

Dropwise addition of 2.0 M TMSD in hexanes (1.2 equiv).

-

Gradual warming to room temperature over 1 hour.

-

Acidic workup with 1 M HCl and extraction into ethyl acetate.

Advantages : High yield, mild conditions, no requirement for drying agents.

Limitations : TMSD’s toxicity and instability necessitate careful handling.

Thionyl Chloride–Methanol Esterification

An alternative approach employs thionyl chloride (SOCl₂) in methanol under reflux. For 2-amino-4-bromo-3-fluorobenzoic acid, this method achieved 94% yield after 16 hours at 100°C. The protocol involves:

-

Adding SOCl₂ dropwise to a methanolic suspension of the acid at 0°C.

-

Refluxing until complete conversion (monitored by TLC).

-

Neutralization with saturated NaHCO₃ and extraction.

Advantages : Scalability, inexpensive reagents.

Limitations : Harsh conditions may degrade acid-sensitive groups.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| TMSD methylation | TMSD, THF/MeOH | 0–20°C, 1 h | 100% | |

| SOCl₂/MeOH | SOCl₂, MeOH | 100°C, 16 h | 94% |

Strategies for Trifluoromethyl Group Introduction

Copper-Mediated Cross-Coupling

A pivotal step involves installing the trifluoromethyl group at position 6. In analogous syntheses, methyl fluorosulfonyldifluoroacetate (TFDA) and CuI in N-methylpyrrolidone (NMP) at 80°C achieved 74% yield for trifluoromethylation at position 5. Adapting this to position 6 would require a substrate with appropriate directing groups.

Proposed Protocol :

-

Start with methyl 4-bromo-2-fluorobenzoate.

-

Introduce iodine at position 6 via iodination (e.g., N-iodosuccinimide/Ag₂SO₄).

-

Execute copper-catalyzed trifluoromethylation using TFDA/CuI in NMP.

Critical Parameters :

-

Temperature: 80–100°C

-

Reaction time: 16–24 hours

-

Solvent: Polar aprotic (NMP, DMF)

Halogenation Sequences: Bromine and Fluorine Placement

Bromination Strategies

Bromine at position 4 is best introduced early, as bromide’s directing effects aid subsequent substitutions. FeBr₃-catalyzed electrophilic bromination or lithium-halogen exchange followed by quenching with Br₂ are potential routes.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

Spectroscopic Characterization

Key analytical data for intermediates (hypothesized for target compound):

-

¹H NMR : Expected singlet for methyl ester (~3.9 ppm), aromatic protons as multiplets.

-

¹⁹F NMR : Distinct signals for -F (-120 ppm) and -CF₃ (-60 ppm).

-

MS (EI) : Molecular ion peak at m/z 314 (C₁₀H₇BrF₄O₂).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position is the primary site for nucleophilic substitution due to its electron-withdrawing neighboring groups (fluoro and trifluoromethyl), which activate the aromatic ring.

Key Reactions:

-

Cyanation : Treatment with cuprous cyanide (CuCN) in polar aprotic solvents (e.g., NMP or DMF) at 60–80°C replaces bromine with a cyano group. This reaction proceeds via a copper-mediated mechanism, yielding methyl 4-cyano-2-fluoro-6-(trifluoromethyl)benzoate in high yields (up to 91%1).

-

Iodination : Bromine can be displaced by iodide under diazotization conditions (NaNO₂, H₂SO₄, KI) at low temperatures (2–5°C), forming methyl 4-iodo-2-fluoro-6-(trifluoromethyl)benzoate1.

Table 1: SNAr Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyanation | CuCN, NMP, 80°C, N₂ | Methyl 4-cyano-2-fluoro-6-(trifluoromethyl)benzoate | 91%1 |

| Iodination | NaNO₂, H₂SO₄, KI, 2–5°C | Methyl 4-iodo-2-fluoro-6-(trifluoromethyl)benzoate | 87%1 |

Transition-Metal-Mediated Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroaryl bond formation.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) yields biaryl derivatives. For example, coupling with pyridinylboronic acids generates trifluoromethyl-containing heterocyclic scaffolds23.

-

Trifluoromethylation : While direct trifluoromethylation is less common due to the pre-existing CF₃ group, analogous reactions with Et₃SiCF₃ and Pd/BrettPhos catalysts have been reported for similar substrates4.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalysts/Reagents | Key Product | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-(Pyridin-2-yl)-2-fluoro-6-(trifluoromethyl)benzoate | 65–78%23 |

| Trifluoromethylation (analogous) | Pd/BrettPhos, Et₃SiCF₃ | Polytrifluoromethylated arenes | 50–70%4 |

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid, which can be further derivatized.

Key Reactions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol cleaves the ester to 4-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid3.

-

Basic Hydrolysis : NaOH in aqueous THF at 60°C provides the carboxylate salt, which is acidified to isolate the free acid3.

Table 3: Hydrolysis Conditions and Outcomes

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, EtOH, reflux | 4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid | 85%3 |

| Basic | NaOH, THF/H₂O, 60°C | Sodium 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate | 92%3 |

Stability and Competing Reactivity

The trifluoromethyl group enhances electron deficiency, stabilizing the ring against electrophilic attack but promoting SNAr and cross-coupling. Competing side reactions include:

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate has a molecular formula of . The presence of bromine, fluorine, and trifluoromethyl groups contributes to its chemical behavior and interactions with biological systems. The trifluoromethyl group is particularly notable for increasing lipophilicity and enhancing binding affinity to various molecular targets.

Chemistry

This compound serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various reactions, including:

- Substitution Reactions : The bromine or fluorine atoms can be replaced by other functional groups.

- Reduction Reactions : The ester group can be reduced to form alcohols.

- Oxidation Reactions : The aromatic ring can be oxidized to yield different products.

These reactions allow for the development of new compounds with tailored properties for specific applications.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate exhibits significant antibacterial activity against strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate strong potency compared to standard antibiotics like line

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes within cells.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Trifluoromethyl vs.

- Functional Group Diversity : The nitromethyl analog (CAS 957346-35-9) introduces a nitro group, which may enhance electrophilicity at C6, making it more reactive in nucleophilic aromatic substitution reactions .

Biological Activity

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by multiple halogen substituents, which significantly influence their chemical behavior and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.39 to 3.12 mg/L, demonstrating significant potency compared to standard antibiotics like linezolid .

| Bacterial Strain | MIC (mg/L) | Comparison with Linezolid |

|---|---|---|

| MSSA | 0.39 - 0.78 | MIC = 1 |

| MRSA | 0.39 - 1.56 | MIC = 2 |

The mechanism underlying this antimicrobial activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways due to the compound's unique electronic properties conferred by the trifluoromethyl group .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression is under investigation .

The biological activity of this compound is largely attributed to its structural features:

- Trifluoromethyl Group : Enhances hydrophobic interactions with biomolecules, potentially increasing binding affinity.

- Halogen Substituents : Influence electronic properties and reactivity, allowing for targeted interactions with enzymes and receptors.

These characteristics enable the compound to modulate various signaling pathways critical for microbial survival and cancer cell growth.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the efficacy of various halogenated benzoates against bacterial strains, this compound demonstrated superior activity compared to non-halogenated analogs. Its unique structure allowed for enhanced interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Case Study 2: Anticancer Potential

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, attributed to apoptosis as confirmed by flow cytometry analysis. Further research is needed to elucidate the specific molecular targets involved in this process .

Q & A

Q. How do contradictory NMR/X-ray data on substituent positions arise, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.